1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Overview
Description
- 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a versatile chemical compound utilized in diverse scientific research areas, including pharmaceuticals, materials science, and environmental studies. Its unique structure…
Synthesis Analysis
- The synthesis of this compound involves…
Molecular Structure Analysis
- The molecular structure of 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is characterized by…
Chemical Reactions Analysis
- Under specific conditions, it undergoes reactions such as…
Physical And Chemical Properties Analysis
- It exhibits properties like…
Scientific Research Applications
Synthesis and Computational Analysis
A study by Shinde, Adole, and Jagdale (2021) delves into the synthesis of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. The study employs Claisen-Schmidt condensation reaction for synthesis and uses density functional theory (DFT) for computational investigation of molecular structures, bond lengths, and angles. It also examines electronic properties through Time-Dependent DFT, providing insights into intramolecular charge transfer, UV-Visible simulations, and global reactivity parameters. This research highlights the material's potential in electronic and optical applications due to its interesting electronic properties and structural analysis (Shinde, Adole, & Jagdale, 2021).
Antimicrobial Activity
The same study also explores the antimicrobial activity of these compounds, revealing significant antibacterial and antifungal properties against organisms such as P. vulgaris, S. aureus, A. niger, and C. albicans. The activity is correlated with the compounds' LUMO and band gap energy, suggesting their potential use in developing new antimicrobial agents (Shinde, Adole, & Jagdale, 2021).
Photophysical Properties
Another aspect of research on similar compounds includes the study of photophysical properties. Morrison et al. (2005) reported the synthesis, structure, and photophysical properties of a novel partially fluorinated compound, demonstrating its blue luminescent properties in both solution and solid state. This study underscores the potential use of such compounds in photonic and electronic devices due to their unique luminescent characteristics (Morrison, Trefz, Piers, McDonald, & Parvez, 2005).
Electrochemical Fluorination
Shainyan et al. (2003) investigated the electrochemical fluorination of related ketones, revealing insights into the selective fluorination processes that could be applicable for modifying the chemical structure and properties of such compounds for specific industrial applications (Shainyan, Danilevich, Grigor’eva, & Chuvashev, 2003).
Safety And Hazards
- Safety considerations include…
Future Directions
- Further research could explore…
properties
IUPAC Name |
1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c1-5(15)6-2-3-7-8(4-6)17-10(13,14)9(11,12)16-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSRDHYEONHVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626202 | |
Record name | 1-(2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone | |
CAS RN |
540738-37-2 | |
Record name | 1-(2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2,3,3-Tetrafluoro-1,4-benzodioxan-6-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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